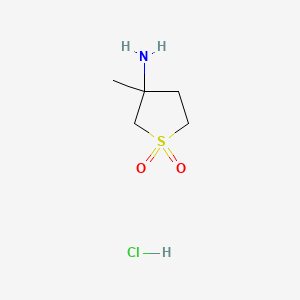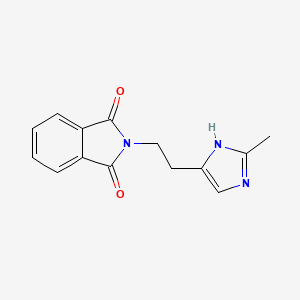
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione
描述
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione is a compound that features both an imidazole and an isoindoline-1,3-dione moiety. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoindoline-1,3-dione is a bicyclic structure with a nitrogen atom in the ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, with downstream effects varying based on the specific pathway and biological context.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, potentially inhibiting or modulating the enzyme’s activity . Additionally, it may interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In cellular metabolism, it may alter the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes involves coordination with the heme iron, which can inhibit the enzyme’s catalytic function . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity . Long-term exposure to the compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism and biotransformation . The compound may also affect metabolic flux by modulating the activity of enzymes involved in energy production and utilization. Changes in metabolite levels have been observed in response to the compound, indicating its impact on cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction forms the imidazole core.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction, where the imidazole ring is treated with an appropriate alkyl halide under basic conditions.
Formation of the Isoindoline-1,3-dione Moiety: The isoindoline-1,3-dione structure can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the imidazole and isoindoline-1,3-dione moieties through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: Both the imidazole and isoindoline-1,3-dione rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Isoindoline derivatives.
Substitution Products: Various substituted imidazole and isoindoline-1,3-dione derivatives.
科学研究应用
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
相似化合物的比较
Similar Compounds
- 2-(2-(1H-Imidazol-4-yl)ethyl)isoindoline-1,3-dione
- 2-(2-(2-Methyl-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione
- 2-(2-(1H-Imidazol-5-yl)ethyl)isoindoline-1,3-dione
Uniqueness
2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[2-(2-methyl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-15-8-10(16-9)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGYNKYZRZATJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B3022964.png)
![4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3022966.png)
![2-[4-(4-Methylphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3022967.png)
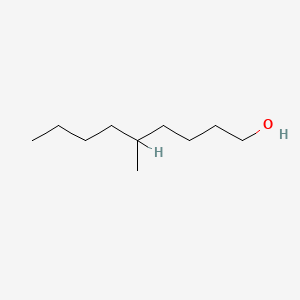
![3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B3022971.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3022972.png)
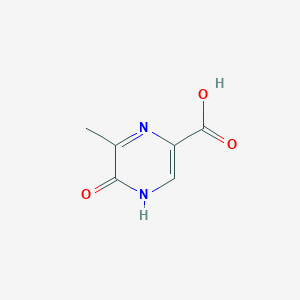
![7-Methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B3022976.png)
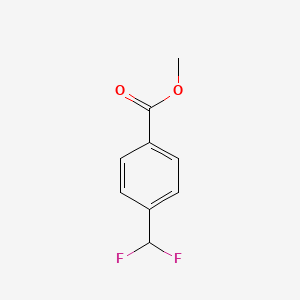
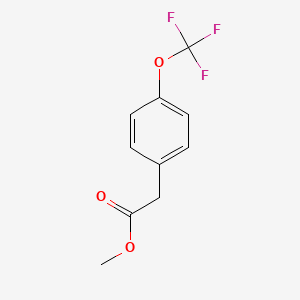
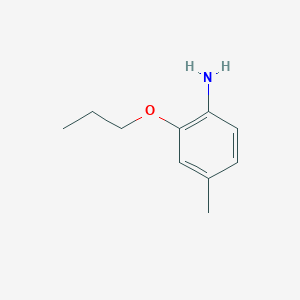

![2-[(4-methoxyphenoxy)methyl]benzoic Acid](/img/structure/B3022984.png)
